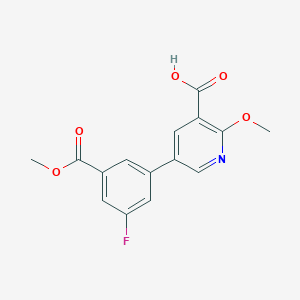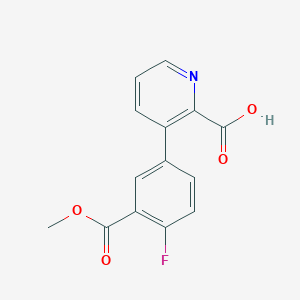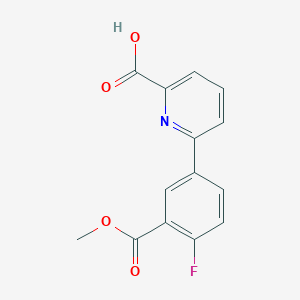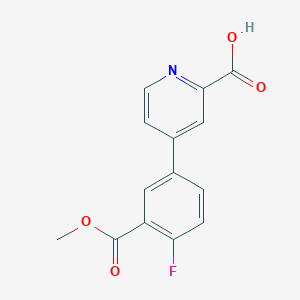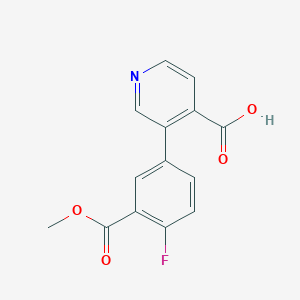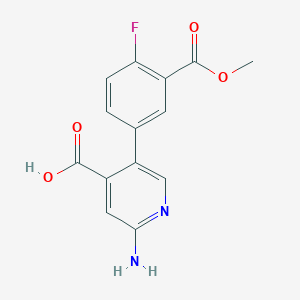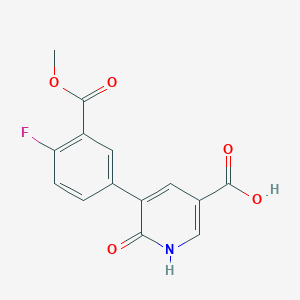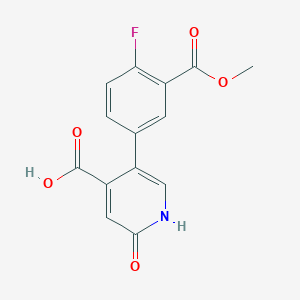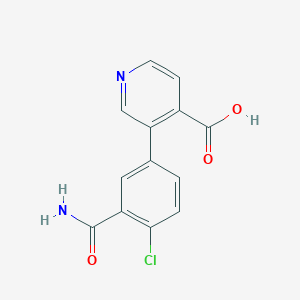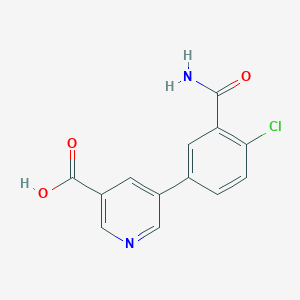
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid (FMNA) is a synthetic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. FMNA has been used in a variety of laboratory experiments to study the effects of AChE inhibition on biochemical and physiological processes.
科学研究应用
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of laboratory experiments to study the effects of AChE inhibition on biochemical and physiological processes. It has been used to study the effects of AChE inhibition on memory and learning, as well as to investigate the role of AChE in the regulation of synaptic plasticity. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been used to study the effects of AChE inhibition on the cardiovascular and respiratory systems. Furthermore, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been used to study the effects of AChE inhibition on the regulation of neurotransmitter release and the modulation of neuronal excitability.
作用机制
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is a potent inhibitor of AChE, an enzyme that is involved in the regulation of neurotransmission. AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes. When 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% binds to AChE, it inhibits the enzyme’s activity, resulting in an accumulation of acetylcholine in the synaptic cleft. This leads to an increase in the duration and intensity of synaptic transmission, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
The accumulation of acetylcholine in the synaptic cleft resulting from AChE inhibition by 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to enhance memory and learning, as well as to increase synaptic plasticity. In addition, AChE inhibition by 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been shown to have effects on the cardiovascular and respiratory systems, as well as on the regulation of neurotransmitter release and the modulation of neuronal excitability.
实验室实验的优点和局限性
The use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has several advantages. It is a potent inhibitor of AChE, making it well-suited for experiments studying the effects of AChE inhibition. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term experiments. However, there are also some limitations to its use. It is not suitable for experiments involving human subjects due to its potential toxicity, and it is relatively expensive, making it less suitable for large-scale experiments.
未来方向
The potential future applications of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% are numerous. It could be used in further experiments to study the effects of AChE inhibition on memory and learning, as well as to investigate the role of AChE in the regulation of synaptic plasticity. Additionally, it could be used to study the effects of AChE inhibition on the cardiovascular and respiratory systems, as well as on the regulation of neurotransmitter release and the modulation of neuronal excitability. Furthermore, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% could be used to study the effects of AChE inhibition on other physiological processes, such as the regulation of hormone release. Finally, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% could be used in clinical trials to study the potential therapeutic effects of AChE inhibition in various disorders.
合成方法
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is synthesized using a two-step process involving a Grignard reaction and a subsequent alkylation reaction. In the first step, a Grignard reagent is formed by reacting 4-fluoro-3-methoxycarbonylphenylmagnesium bromide with 2-methoxynicotinic acid. This reaction produces a Grignard reagent which is then reacted with an alkyl halide to form the desired product. The entire synthesis process is outlined in Figure 1.
Figure 1: Synthesis of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%.
属性
IUPAC Name |
5-(4-fluoro-3-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5/c1-21-13-11(14(18)19)6-9(7-17-13)8-3-4-12(16)10(5-8)15(20)22-2/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYHYPFDHASEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)F)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688156 |
Source


|
| Record name | 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-25-5 |
Source


|
| Record name | 5-[4-Fluoro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

